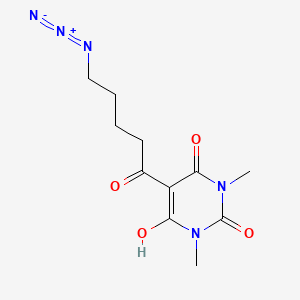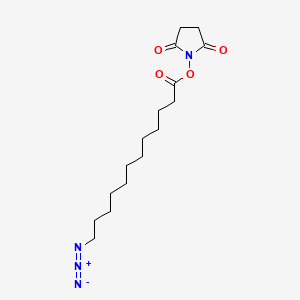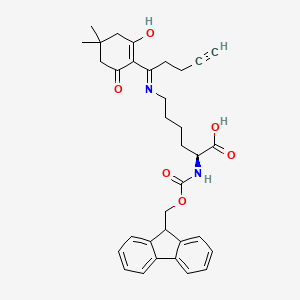
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is a synthetic amino acid derived from the naturally occurring amino acid arginine. It is a versatile molecule that is widely used in the synthesis of peptides, peptidomimetics, and peptidomimetic libraries. It is also used in a variety of scientific research applications, including biochemical, physiological and molecular studies.
Applications De Recherche Scientifique
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides and peptidomimetics, and it is also used in the synthesis of peptidomimetic libraries. It is also used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It is also used in the study of protein folding and stability.
Mécanisme D'action
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is an amino acid derivative that acts as a substrate for various enzymes. It is an effective substrate for the enzyme arginyltransferase, which catalyzes the transfer of arginine from one molecule to another. It is also an effective substrate for the enzyme peptidyl transferase, which catalyzes the transfer of peptides from one molecule to another.
Biochemical and Physiological Effects
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme arginyltransferase, which is involved in the transfer of arginine from one molecule to another. It has also been shown to be an effective inhibitor of the enzyme peptidyl transferase, which is involved in the transfer of peptides from one molecule to another. Additionally, it has been shown to have a variety of effects on the structure and stability of proteins, including the stabilization of protein folding and the modulation of protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH in lab experiments offers a number of advantages. It is a versatile molecule that can be used in a variety of synthetic and research applications. Additionally, it is a relatively inexpensive molecule and is readily available from a variety of suppliers. The main limitation of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is its instability in aqueous solutions, which can make it difficult to work with in some lab experiments.
Orientations Futures
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a number of potential future directions. One potential direction is the development of novel peptide-based drugs that utilize Fmoc-L-Arg(Boc,Bu-NHBoc)-OH as a substrate. Additionally, Fmoc-L-Arg(Boc,Bu-NHBoc)-OH could be used in the development of novel peptidomimetics and peptide libraries. Finally, further research could be conducted to explore the biochemical and physiological effects of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH.
Méthodes De Synthèse
The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is based on a two-step process. In the first step, the amino acid arginine is reacted with Boc-NHBoc and Fmoc-Cl to form Fmoc-L-Arg(Boc,Bu-NHBoc)-OH. The second step involves the deprotection of the Fmoc group with piperidine and acetic acid. This process yields the desired product in high yields and with good purity.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAYWWVHUHXRB-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)












